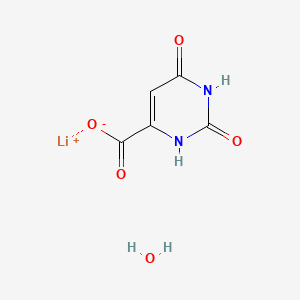

Orotic acid lithium salt monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Orotic acid lithium salt monohydrate: is a compound consisting of lithium, a metal, and orotic acid, an organic compound. It is available in the monohydrate form, meaning it includes one molecule of water. Lithium orotate is often marketed as a dietary supplement, primarily for its potential benefits in mood stabilization and cognitive enhancement .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Orotic acid lithium salt monohydrate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows:

LiOH+C5H4N2O4→LiC5H3N2O4⋅H2O

The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate form .

Industrial Production Methods: Industrial production of lithium orotate monohydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and recrystallization techniques to obtain high-purity lithium orotate monohydrate .

Analyse Chemischer Reaktionen

Types of Reactions: Orotic acid lithium salt monohydrate undergoes various chemical reactions, including:

Oxidation: Lithium orotate can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert lithium orotate into its reduced forms.

Substitution: Lithium orotate can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace lithium in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield orotic acid derivatives, while reduction can produce reduced forms of lithium orotate .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Neuroprotective Effects

Research indicates that lithium orotate may have neuroprotective properties, potentially offering benefits in treating mood disorders such as bipolar disorder and depression. Studies suggest that it can cross the blood-brain barrier more effectively than other lithium salts, which could lead to improved therapeutic outcomes with lower dosages .

Antiviral Activity

Preliminary studies have shown that lithium orotate exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2. However, further clinical evidence is needed to establish its efficacy against other viruses, including coronaviruses .

Medical Applications

Mood Disorders Treatment

Lithium orotate is being explored as a treatment option for mood disorders. It is believed to provide mood stabilization benefits with potentially fewer side effects than traditional lithium carbonate. Historical studies have suggested that lower doses of lithium orotate may achieve therapeutic concentrations in the brain more effectively than higher doses of other forms .

Industrial Applications

Production of Lithium-Based Products

In industrial settings, lithium orotate is utilized as a precursor for other lithium compounds and in the production of specialized lithium-based products. Its unique properties make it suitable for various applications in materials science and pharmaceuticals .

Case Studies

Wirkmechanismus

The mechanism of action of lithium orotate involves several molecular targets and pathways:

Inhibition of Glycogen Synthase Kinase-3B (GSK-3B): Lithium orotate inhibits GSK-3B, a key enzyme involved in various cellular processes, including mood regulation and neuroprotection.

Upregulation of Neurotrophic Factors: Lithium orotate increases the levels of insulin-like growth factor-1 (IGF-1) and brain-derived neurotrophic factor (BDNF), promoting neurogenesis and synaptic plasticity.

Modulation of Glutamate Receptors: Lithium orotate affects the activity of glutamate receptors, helping to maintain a balance of glutamate levels in the brain.

Vergleich Mit ähnlichen Verbindungen

Lithium Carbonate: A widely used lithium salt for mood stabilization but with a higher risk of side effects.

Lithium Citrate: Another lithium salt used in medical treatments with similar applications to lithium carbonate.

Lithium Chloride: Used in research and industrial applications but less commonly in medical treatments.

Comparison: Lithium orotate is unique in its ability to cross the blood-brain barrier more efficiently, potentially allowing for lower dosages and reduced side effects compared to lithium carbonate and lithium citrate . Additionally, lithium orotate’s bioavailability and neuroprotective properties make it a promising alternative for therapeutic applications .

Eigenschaften

Molekularformel |

C5H5LiN2O5 |

|---|---|

Molekulargewicht |

180.1 g/mol |

IUPAC-Name |

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |

InChI |

InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

OZCFLLGHXKDGIL-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.